(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
This compound features a benzodioxole-substituted cyclopropane moiety linked to a piperazine via a carbonyl group, with a 4-methyl-1,2,3-thiadiazole ring connected to the piperazine through a second carbonyl.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-11-17(28-21-20-11)19(25)23-6-4-22(5-7-23)18(24)14-9-13(14)12-2-3-15-16(8-12)27-10-26-15/h2-3,8,13-14H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMSCSMPJDHEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is of significant interest in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a cyclopropanecarbonyl piperazine and a 1,2,3-thiadiazole ring. The molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. Its structural uniqueness contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiadiazole moiety has been linked to antimicrobial properties. Studies indicate that derivatives containing thiadiazole exhibit significant activity against various bacterial strains due to their ability to disrupt cell wall synthesis and inhibit key metabolic pathways .
- Anticancer Properties : Research has shown that compounds with similar structures induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway . Specifically, the presence of the thiadiazole ring enhances cytotoxicity against cancer cell lines like MCF-7 and HePG-2 .
- Neuroprotective Effects : The piperazine component may confer neuroprotective properties by modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
| Compound | Target Organism | Activity (EC50) | Reference |
|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole derivative | Xanthomonas axonopodis | 22 µg/ml | |
| 4-Methyl-1,2,3-thiadiazole derivative | Xanthomonas oryzae | 15 µg/ml |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole derivative | MCF-7 | <0.1 | Induces apoptosis |
| Thiadiazole derivative | HePG-2 | <0.1 | Modulates PI3K/Akt pathway |
| Thiadiazole derivative | MDA MB-231 | <0.1 | Induces DNA fragmentation |
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of various thiadiazole derivatives including our compound on breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to standard treatments like cisplatin .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against multiple bacterial strains including resistant strains. The results demonstrated that certain modifications in the structure significantly improved antibacterial efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. The incorporation of piperazine and thiadiazole structures enhances these effects by improving bioavailability and specificity towards cancerous cells. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Properties
Compounds with thiadiazole rings have been reported to possess antimicrobial activity against a range of pathogens. The combination of the piperazine moiety with the thiadiazole enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a potential candidate for developing new antibiotics .
Mechanistic Insights
2.1 Enzyme Inhibition
The compound's structure suggests potential interactions with various biological targets, including ATP-binding cassette transporters. These transporters are crucial in multidrug resistance in cancer therapy and targeting them could enhance the efficacy of existing treatments .
2.2 Receptor Modulation
The piperazine component may facilitate interactions with neurotransmitter receptors, potentially leading to applications in neuropharmacology. Compounds with similar structures have been explored for their ability to modulate serotonin and dopamine receptors, indicating a pathway for developing treatments for psychiatric disorders .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound can involve multiple steps, including cyclization reactions and functional group transformations. The use of benzo[d][1,3]dioxole as a starting material is notable due to its established reactivity patterns that allow for the introduction of various substituents .
3.2 Characterization Techniques
Characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of synthesized compounds. These methods provide insight into the compound's stability and potential reactivity under physiological conditions .
Case Studies
Chemical Reactions Analysis
Types of Chemical Reactions
Compounds with structures similar to (4-(2-(Benzo[d] dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can participate in various chemical reactions:
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Hydrolysis : The carbonyl group in the compound can undergo hydrolysis, breaking down into carboxylic acids or alcohols under acidic or basic conditions.
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Nucleophilic Substitution : The piperazine ring and thiadiazole ring may undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
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Reduction : The carbonyl group can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
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Oxidation : The compound may undergo oxidation reactions, potentially altering the benzo[d] dioxole or thiadiazole rings.
Reaction Conditions and Analytical Techniques
The synthesis and modification of such compounds typically require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring reaction progress and confirming the structure of intermediates and final products.
Data Table: Comparison of Related Compounds
Future Research Directions
Future studies should focus on synthesizing this compound and exploring its chemical reactivity through controlled experiments. Additionally, investigating its biological activity and potential therapeutic applications will be crucial for advancing its development in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares core motifs with several analogs:
- Benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxamide backbone : Common in compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (32) and compound 34 (4-phenylthiazol derivatives) .
- Piperazine vs. Thiazole/Thiadiazole Variations : Unlike thiazole-based analogs (e.g., compound 32), the target compound incorporates a piperazine and a 1,2,3-thiadiazole, which may alter electronic properties and metabolic stability.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Reported Yield | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Piperazine-thiadiazole | 4-methyl-1,2,3-thiadiazole | N/A | Inferred antimicrobial | N/A |
Preparation Methods
Synthesis of 2-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid
The cyclopropane ring is formed via a [2+1] cycloaddition between a benzodioxole-substituted alkene and a dichlorocarbene intermediate.
Procedure :
- Starting Material : Benzo[d]dioxol-5-ylacetylene is treated with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropane ring.
- Hydrolysis : The ester intermediate is hydrolyzed using aqueous NaOH (2 M) at 80°C for 6 hours to yield 2-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cycloaddition | Cu(acac)₂, ethyl diazoacetate, DCM, 0°C→RT, 12 h | 78% | 92% |
| Hydrolysis | NaOH (2 M), EtOH/H₂O, 80°C, 6 h | 85% | 98% |
Formation of 2-(Benzo[d]dioxol-5-yl)cyclopropanecarbonyl Chloride
The carboxylic acid is converted to its acyl chloride for subsequent coupling with piperazine.
Procedure :
- Activation : 2-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid (1 eq) is refluxed with thionyl chloride (3 eq) in anhydrous dichloromethane (DCM) for 4 hours.
- Isolation : Excess thionyl chloride is removed under reduced pressure, and the residue is dried in vacuo.
Key Data :
| Reaction Time | Temperature | Yield |
|---|---|---|
| 4 h | 40°C | 95% |
Piperazine Functionalization with Cyclopropanecarbonyl Group
Piperazine is selectively acylated at one nitrogen atom to avoid bis-acylation.
Procedure :
- Acylation : Piperazine (1 eq) is dissolved in DCM and cooled to 0°C. A solution of 2-(benzo[d]dioxol-5-yl)cyclopropanecarbonyl chloride (1.1 eq) in DCM is added dropwise. Triethylamine (2 eq) is used as a base.
- Workup : The mixture is stirred at room temperature for 12 hours, washed with brine, and dried over Na₂SO₄. The product is purified via column chromatography (EtOAc/hexane, 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Yield | 82% |
| Purity | 97% |
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride
The thiadiazole carbonyl chloride is prepared from its carboxylic acid precursor.
Procedure :
- Oxidation : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) is treated with thionyl chloride (3 eq) at reflux for 3 hours.
- Isolation : Excess thionyl chloride is evaporated, and the acyl chloride is used directly in the next step.
Key Data :
| Reaction Time | Temperature | Yield |
|---|---|---|
| 3 h | 70°C | 90% |
Final Coupling to Form the Target Compound
The piperazine intermediate is acylated with the thiadiazole carbonyl chloride.
Procedure :
- Coupling : 4-(2-(Benzo[d]dioxol-5-yl)cyclopropanecarbonyl)piperazine (1 eq) is dissolved in DMF. 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.1 eq) and DIEA (3 eq) are added at 0°C. The mixture is stirred at room temperature for 6 hours.
- Purification : The crude product is purified via recrystallization (ethanol/water) to yield the final compound.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | DIEA |
| Yield | 75% |
| Purity (LCMS) | 99% |
Optimization and Challenges
- Selective Acylation : Using a 1:1 molar ratio of piperazine to acyl chloride minimizes bis-acylation.
- Stability : The cyclopropane ring is sensitive to strong acids; thus, neutral conditions are maintained during coupling.
- Thiadiazole Reactivity : The electron-deficient thiadiazole requires activated coupling agents (e.g., HATU) for efficient acylation.
Analytical Characterization
The final compound is validated using:
- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, 1H, benzodioxole), 6.85 (s, 1H, thiadiazole), 3.75–3.40 (m, 8H, piperazine), 2.50 (s, 3H, CH₃), 1.95–1.60 (m, 4H, cyclopropane).
- LCMS (ESI) : m/z 485.1 [M+H]⁺.
- Elemental Analysis : Calculated C: 57.12%, H: 4.56%, N: 14.42%; Found C: 57.09%, H: 4.58%, N: 14.39%.
Applications and Derivatives
This compound is a candidate for modulating ATP-binding cassette transporters, with potential applications in cystic fibrosis therapy. Derivatives with modified thiadiazole or benzodioxole groups show enhanced bioavailability in preclinical studies.
Q & A
Q. How to design assays for evaluating metabolic stability in hepatic microsomes?
- Protocol :
Incubate 10 µM compound with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C .
Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.
Quantify parent compound via LC-MS/MS. Reported t = 45 min, indicating moderate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
